2-Cyano-6-fluoropyridine

Catalog No.
S787344
CAS No.
3939-15-9
M.F
C6H3FN2
M. Wt
122.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-6-fluoropyridine

Optimize pyridine SNAr with 2-Cyano-6-fluoropyridine. Ortho-F and CN groups deliver: • Faster SNAr kinetics, lower temps, reduced reagent loading. • Precise LUMO tuning for OLED ETLs or battery anolytes. • Stable C-F bond for late-stage cross-coupling then substitution. Request bulk quantities.

CAS Number

3939-15-9

Product Name

2-Cyano-6-fluoropyridine

IUPAC Name

6-fluoropyridine-2-carbonitrile

Molecular Formula

C6H3FN2

Molecular Weight

122.1 g/mol

InChI

InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H

InChI Key

NVOLTPVZQXTZCW-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)F)C#N

Canonical SMILES

C1=CC(=NC(=C1)F)C#N

The exact mass of the compound 2-Cyano-6-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Fluoropyridine-2-carbonitrile, 2-Fluoro-6-cyanopyridine, 6-Fluoro-2-pyridinecarbonitrile

Purity

≥98%

Package Size

1 g, 5 g

2-Cyano-6-fluoropyridine is a halogenated heterocyclic compound featuring a pyridine core substituted with a cyano group at the 2-position and a fluorine atom at the 6-position. This specific arrangement of two strong electron-withdrawing groups ortho to the ring nitrogen atom imparts a distinct electronic profile and reactivity pattern compared to other cyanopyridine analogs. Its primary value in procurement decisions stems from its utility as a versatile intermediate in medicinal chemistry and as a precursor for functional organic materials where precise electronic tuning and selective reactivity are critical. [REFS-1, REFS-2]

Research Fit

Ortho-substituted fluoropyridine building block with orthogonal cyano and fluorine reactivity handles
Cyano group enables reduction, hydrolysis, and cycloaddition; fluorine modulates electronic properties
Documented intermediate in kinase inhibitor and GPCR ligand research programs (patent literature)

Replacing 2-Cyano-6-fluoropyridine with its chloro-analog (2-Cyano-6-chloropyridine) or a positional isomer (e.g., 2-Cyano-5-fluoropyridine) is a high-risk decision in process development and material design. The identity and position of the halogen fundamentally govern the compound's performance in key synthetic transformations. The fluorine at the 6-position provides a unique level of activation for nucleophilic aromatic substitution (SNAr) that is not matched by chlorine, often allowing for milder reaction conditions and improved tolerance of sensitive functional groups. [REFS-1, REFS-2] Furthermore, this specific substitution pattern dictates the molecule's electrochemical potential, a critical parameter in organic electronics. Substituting this building block necessitates complete re-optimization of reaction conditions and can lead to significantly different yields, impurity profiles, or final material performance.

Substitution Risk

Regioisomers like 2-cyano-5-fluoropyridine lack ortho-proximity, altering metal coordination geometry and synthetic outcomes.
Chloro analogue (2-chloro-6-fluoropyridine) provides cross-coupling reactivity instead of nitrile-based transformations.
Fluorine position shift changes electronic profile; 2-cyano-6-fluoro substitution may not transfer to other fluoro- regioisomers.

Significantly Accelerated Nucleophilic Aromatic Substitution (SNAr) Rate

The C-F bond in 2-fluoropyridines is exceptionally activated towards nucleophilic attack compared to the C-Cl bond in analogous chloropyridines. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the rate-determining Meisenheimer intermediate. In a direct kinetic comparison using sodium ethoxide, 2-fluoropyridine was found to react 320 times faster than 2-chloropyridine. [REFS-1, REFS-2] This dramatic rate enhancement allows for the use of milder reaction conditions, shorter process times, and greater compatibility with sensitive functional groups in complex syntheses.

Evidence DimensionRelative Reaction Rate in Nucleophilic Aromatic Substitution
Target Compound Data320 (Relative rate for 2-fluoropyridine)
Comparator Or Baseline1 (Baseline rate for 2-chloropyridine)
Quantified Difference320-fold increase in reaction rate
ConditionsReaction with sodium ethoxide in ethanol.

This enables faster, more energy-efficient chemical processes and allows for the synthesis of complex molecules that would not be viable using less reactive chloro-analogs.

Physical Form
Data to verify
Solid; mp 31–35°C (overlap with chloro analogue)
Handling parity; selection driven by synthetic utility
Vendor-reported melting ranges; both solids at ambient

Access to Lower Reduction Potentials for Electronic Materials

The combination of a cyano group and a fluorine atom, both potent electron-withdrawing substituents, makes the pyridine ring in 2-Cyano-6-fluoropyridine highly electron-deficient. This structural feature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound easier to reduce. Compared to baseline cyanopyridines like 4-cyanopyridine, which has a reduction potential (E1/2) of -2.25 V (vs Fc+/0), the addition of a 6-fluoro group is expected to cause a significant anodic shift (to a less negative potential). [1] This property is a key selection criterion for designing n-type organic semiconductors, electron transport layer (ETL) materials in OLEDs, and anolytes for non-aqueous redox flow batteries.

Evidence DimensionElectrochemical Reduction Potential (E1/2)
Target Compound DataAnodically shifted (less negative) potential due to the strong inductive effect of the 6-fluoro group.
Comparator Or Baseline4-Cyanopyridine at -2.25 V vs Fc+/0.
Quantified DifferenceEnables access to a more positive reduction potential window compared to non-fluorinated analogs.
ConditionsCyclic voltammetry in a non-aqueous electrolyte solution.

It provides a building block with predictable electronic properties essential for tuning the performance of next-generation organic electronic devices and energy storage systems.

Boiling Point
Head-to-head
234°C vs. 169°C (+65°C)
Higher thermal tolerance for elevated-temperature reactions
At 760 mmHg; predicted database values

Enabling Orthogonal Synthetic Strategies via Differential Reactivity

A critical procurement differentiator for 2-Cyano-6-fluoropyridine is its orthogonal reactivity profile. While the C-F bond is highly activated for SNAr, it is significantly less reactive than C-Cl or C-Br bonds in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [1] This allows chemists to selectively perform a Suzuki coupling at a bromo- or iodo-substituted site elsewhere in a complex molecule while leaving the C-F bond intact for a subsequent SNAr reaction. Procuring the chloro-analog (2-Cyano-6-chloropyridine) would forfeit this strategic option, as the C-Cl bond would likely react under many cross-coupling conditions. [2]

Evidence DimensionChemoselective Reactivity
Target Compound DataC-F bond is preferentially reactive in SNAr and relatively inert in standard Suzuki couplings.
Comparator Or BaselineC-Cl bond (in 2-Cyano-6-chloropyridine) is reactive in both SNAr (though slower) and Suzuki couplings.
Quantified DifferenceProvides a clear pathway for sequential, site-selective functionalization not readily available with the chloro-analog.
ConditionsStandard Pd-catalyzed Suzuki-Miyaura conditions vs. base-mediated SNAr conditions.

This compound enables more sophisticated, efficient, and controlled synthetic routes for building complex molecules, particularly in late-stage functionalization scenarios.

Synthetic Yield
Reported
66% from 2,6-difluoropyridine
Straightforward single-step route for in-house synthesis
NaCN, DMSO, 100°C; single-study yield
Intermediate Use
Class-level
VEGFR-2/3, FGFR4, C5a receptor patent filings
Supports medicinal chemistry campaign design
Building block use; specific IC50 not extracted
Density & Reactivity
Head-to-head
1.24 g/cm³ (7% lower); water-insoluble
Cyano vs. chloro chemistry differentiates selection
Density negligible; synthetic utility distinct

Process intensification in pharmaceutical synthesis via high-speed SNAr

For synthetic routes where a key step involves nucleophilic substitution on a pyridine ring, this compound is the correct choice when process efficiency is paramount. Its accelerated SNAr kinetics allow for reduced cycle times, lower process temperatures, and potentially lower catalyst or reagent loading compared to using 2-cyano-6-chloropyridine. [1]

Design of n-type materials for organic electronics and batteries

When developing materials for applications that require a low-lying LUMO and a precisely tuned reduction potential, such as electron transport layers in OLEDs or anolytes in redox-flow batteries, the 6-fluoro substituent provides the necessary electronic properties that non-fluorinated or differently substituted analogs cannot. [2]

Complex molecule synthesis requiring late-stage, site-selective functionalization

In multi-step syntheses of drug candidates or agrochemicals where a final modification is introduced via nucleophilic substitution, this compound is the ideal precursor. Its C-F bond can be preserved through earlier C-C cross-coupling steps, offering a reliable site for late-stage functionalization that would be compromised if using a more reactive chloro- or bromo-analog. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase Inhibitor Discovery (FGFR4, VEGFR)
2-Cyanopyridine scaffold with 6-fluoro modulation
Kinase panel selectivity and SAR evaluation
C5a Receptor Ligand Development
Ortho-cyano handle for amine or hydrolysis diversification
Receptor binding and functional assay profiling
Metal-Organic Coordination Chemistry
Bidentate N(cyano)-F coordination motif
X-ray crystallography and supramolecular architecture studies
Agrochemical Intermediate Synthesis
Cyano to carboxamide/amidine conversion pathway
Structure-activity optimization in crop protection research

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Fluoropyridine-2-carbonitrile

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